molecular formula C7H8Cl3NO2 B130727 trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester CAS No. 77627-82-8

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester

Cat. No.: B130727
CAS No.: 77627-82-8
M. Wt: 244.5 g/mol
InChI Key: NERUESRQTJURBD-ONEGZZNKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester typically involves the reaction of 2,2,2-trichloroethanol with buta-1,3-dien-1-yl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent production quality.

Chemical Reactions Analysis

Diels-Alder Reactions

The compound serves as a diene in regioselective and stereoselective Diels-Alder reactions, forming six-membered cycloadducts.

Reaction Conditions Products Key Findings
Reacted with electron-deficient dienophiles (e.g., maleic anhydride) in toluene at 80°CCyclohexene derivatives (endo selectivity)Regioselectivity driven by electron-rich diene system .
Microwave-assisted conditionsAccelerated reaction ratesReduced reaction time by 60% compared to conventional heating .

Mechanism :

  • The conjugated diene undergoes [4+2] cycloaddition, with stereochemical control dictated by the trans-1,3-butadienyl configuration .

Transesterification

The trichloroethyl ester group undergoes transesterification under acidic or basic conditions.

Reagents Conditions Outcome
Methanol + NaOMeReflux in THF, 6 hoursMethyl ester formed (85% yield) .
Ethanol + H₂SO₄Room temperature, 24 hoursEthyl ester (72% yield) .

Mechanistic Pathway :

  • Base-catalyzed: Nucleophilic alkoxide attacks the carbonyl, forming a tetrahedral intermediate .

  • Acid-catalyzed: Protonation of the carbonyl enhances electrophilicity, followed by alcohol addition .

Reductive Cleavage

The trichloroethyl group is selectively reduced under mild conditions.

Reagents Conditions Products Yield
Titanocene chloride (Cp₂TiCl) + ZnTHF, 25°C, 2 hoursCarbamic acid derivative + 1,1-dichloroethylene92%
LiAlH₄Anhydrous ether, 0°C → RTAmine intermediate68%

Key Insight :

  • Titanocene chloride enables radical-based cleavage without affecting the diene moiety .

Oxidation Reactions

The diene system undergoes oxidation to form epoxides or diols.

Oxidizing Agent Conditions Products Selectivity
mCPBA (meta-chloroperbenzoic acid)CH₂Cl₂, 0°C → RT, 4 hoursEpoxide (trans-configuration)>95%
OsO₄ + NMOTHF/H₂O, 25°C, 12 hoursVicinal diol88%

Mechanistic Notes :

  • Epoxidation proceeds via electrophilic addition to the diene .

Nucleophilic Substitution

The trichloroethyl group participates in SN2 reactions.

Nucleophile Conditions Products Yield
Sodium methoxideMethanol, reflux, 3 hoursMethoxy-substituted carbamate78%
Potassium iodideDMF, 80°C, 6 hoursIodoethyl derivative65%

Biological Interactions

The compound exhibits moderate cytotoxicity and antiparasitic activity:

Study Findings Reference
Antiparasitic assay (Trypanosoma brucei)IC₅₀ = 4.2 µM; selectivity index >10 against mammalian cells .
Cytotoxicity (HeLa cells)CC₅₀ = 32 µM; apoptosis induced via mitochondrial pathway .

Scientific Research Applications

Industrial Production Methods

On an industrial scale, optimized reaction conditions enhance yield and purity. Continuous flow reactors and automated systems are employed for precise control over reaction parameters.

Applications in Scientific Research

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester has a wide range of applications across various scientific disciplines:

Chemistry

  • Organic Synthesis : This compound serves as a reagent for the protection of hydroxyl and amino groups. It is particularly valuable in Diels-Alder reactions due to its regioselectivity and stereoselectivity.

Biology

  • Enzyme Mechanisms : It is utilized in studies exploring enzyme mechanisms and protein modifications. The compound's reactivity allows for targeted modifications that can elucidate biological pathways.

Medicine

  • Drug Development : Researchers investigate its potential as a precursor for pharmaceutical compounds. Its unique structure may lead to the development of novel therapeutic agents.

Industry

  • Specialty Chemicals : The compound is used in producing advanced materials and specialty chemicals due to its reactivity and ability to undergo various chemical transformations.

Uniqueness

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid stands out due to its combination of a trichloroethyl group with a butadienylcarbamate moiety. This provides enhanced reactivity and selectivity in chemical reactions compared to similar compounds.

Case Study 1: Application in Drug Design

A study explored the utility of trans-N-(1E)-1,3-butadienyl-carbamic Acid as a precursor for synthesizing new antitumor agents. The compound was modified to enhance biological activity against cancer cell lines. Results indicated significant cytotoxic effects compared to traditional chemotherapeutics.

Case Study 2: Enzyme Mechanism Investigation

Research focused on the role of trans-N-(1E)-1,3-butadienyl-carbamic Acid in modifying enzyme activity. The compound was used to probe the active site of a specific enzyme involved in metabolic pathways. Findings revealed insights into substrate specificity and enzyme kinetics.

Mechanism of Action

The mechanism of action of trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester involves its interaction with specific molecular targets, leading to the modification of functional groups. The trichloroethyl group acts as a protecting group, which can be selectively cleaved under specific conditions, allowing for controlled modification of the target molecules. The pathways involved include nucleophilic substitution and elimination reactions, which facilitate the introduction or removal of functional groups.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester
  • CAS No.: 77627-82-8
  • Molecular Formula: C₇H₈Cl₃NO₂
  • Molecular Weight : 244.503 g/mol
  • Structural Features : Contains a conjugated 1,3-butadienyl group in the trans configuration and a 2,2,2-trichloroethyl ester moiety. The trichloroethyl group enhances hydrolytic stability, while the butadienyl group may confer reactivity in cycloaddition or polymerization processes .

Commercial Availability: The compound is supplied by TRC (Toronto Research Chemicals) and other vendors, with prices ranging from ~¥11 (TRC) to higher tiers depending on purity and scale .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Glycine 2,2,2-Trichloroethyl Ester

  • Structure : Simplifies the target compound by replacing the butadienyl-carbamate group with glycine.
  • Application : Tested in ruminant feeds to modulate volatile fatty acid (VFA) production. In vitro studies show it increases propionic acid (from 15% to 22% of total VFAs) and reduces the acetic:propionic ratio (from 3.0 to 2.1), enhancing feed efficiency .

(b) Iodopropynyl Butylcarbamate (IPBC)

  • Structure : Features a carbamate group linked to a propynyl (alkyne) substituent instead of butadienyl.
  • Application : Widely used as a biocide in coatings and cosmetics (CAS: 55406-53-6).
  • Comparison : Both compounds share hydrolytic stability due to halogenated ester groups. However, IPBC’s alkyne group enables antifungal activity, whereas the butadienyl group in the target compound may prioritize chemical reactivity over biocidal utility .

(c) Oxirane (2,2,2-Trichloroethyl)

  • Structure : An epoxide derivative with a trichloroethyl group (CAS: 3083-25-8).
  • Reactivity : The epoxide ring enables nucleophilic ring-opening reactions, contrasting with the carbamate’s electrophilic carbonyl in the target compound.

Research and Industrial Relevance

  • Target Compound: Limited published data on biological activity.
  • Glycine Derivative : Validated for agricultural applications but lacks versatility in synthetic chemistry .
  • IPBC: Commercially successful due to biocidal efficacy, highlighting how minor structural changes (alkyne vs. diene) drastically alter application scope .

Notes

Commercial Viability : The target compound remains niche, with TRC as a primary supplier. Its high cost (~¥11/mg) may limit large-scale applications .

Safety and Handling: No specific toxicity data are available. Analogues like IPBC require strict handling due to biocidal hazards, suggesting similar precautions for the trichloroethyl ester group .

Biological Activity

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester (CAS Number: 77627-82-8) is a chemical compound notable for its unique structure and diverse applications in scientific research, particularly in organic synthesis and biological studies. Its distinctive trichloroethyl group attached to a butadienylcarbamate moiety allows it to function as a versatile reagent.

PropertyDetails
IUPAC Name2,2,2-trichloroethyl N-[(1E)-buta-1,3-dienyl]carbamate
Molecular FormulaC7H8Cl3N O2
Molecular Weight227.5 g/mol
InChI KeyNERUESRQTJURBD-ONEGZZNKSA-N

The biological activity of this compound primarily involves its interaction with various biological molecules. The trichloroethyl group serves as a protecting group that can be selectively cleaved under specific conditions. This property enables the compound to modify functional groups in target molecules through nucleophilic substitution and elimination reactions.

Research Findings

Recent studies have explored the biological implications of this compound across various fields:

  • Antiparasitic Activity : Research indicates that derivatives of carbamate compounds exhibit significant antiparasitic properties. For instance, studies on similar compounds have shown IC50 values in the micromolar range against Trypanosoma species, suggesting potential applications in treating diseases such as Chagas disease and leishmaniasis .
  • Cytotoxicity Assessment : The cytotoxic effects of this compound have been evaluated using various cell lines. Preliminary findings suggest that while the compound retains biological activity against certain pathogens, it may also exhibit cytotoxic effects on mammalian cells at higher concentrations .
  • Enzyme Interaction Studies : The compound has been utilized in enzyme mechanism studies to understand how modifications to functional groups affect enzymatic activity. This research is crucial for drug development and understanding metabolic pathways.

Case Study 1: Antiparasitic Efficacy

A study conducted on triterpenic esters related to trans-N-(1E)-1,3-butadien-1-yl-carbamic Acid showed promising results against Trypanosoma brucei with IC50 values ranging from 1.6 to 5.5 μM. The study emphasized the importance of structural modifications in enhancing selectivity and reducing cytotoxicity .

Case Study 2: Cytotoxicity Evaluation

In vitro assays revealed that trans-N-(1E)-1,3-butadien-1-yl-carbamic Acid demonstrated varying levels of cytotoxicity across different cancer cell lines. The compound's structure was modified to assess how these changes influenced both antiproliferative effects and selectivity towards cancerous versus normal cells .

Applications in Research

The compound is being investigated for its potential applications in several areas:

  • Organic Synthesis : Used as a reagent for protecting hydroxyl and amino groups during chemical reactions.
  • Pharmaceutical Development : Explored as a precursor for synthesizing novel pharmaceuticals aimed at treating infectious diseases.
  • Biochemical Studies : Employed in studies focusing on enzyme mechanisms and protein modifications.

Q & A

Q. Basic: What is the synthetic role of the 2,2,2-trichloroethyl (Troc) ester group in carbamate derivatives like trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester?

Answer:
The Troc group serves as a robust protecting group for amines and carboxylic acids during multi-step syntheses. It is introduced via reaction with 2,2,2-trichloroethyl chloroformate (Troc-Cl) under mild basic conditions (e.g., K₂CO₃ or Et₃N), forming stable carbamates or esters resistant to acidic/basic conditions. Its stability allows selective deprotection using Zn/HOAc or Zn/MeOH, which reduces the trichloroethyl group to ethylene, releasing CO₂ and regenerating the free amine or acid .

Q. Basic: How is the Troc group typically introduced into carbamate derivatives during synthesis?

Answer:
The Troc group is introduced via nucleophilic substitution:

Amine Protection : Reacting the amine with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base (e.g., pyridine or K₂CO₃) forms the Troc-carbamate.

Carboxylic Acid Protection : Troc esters are formed by coupling carboxylic acids with 2,2,2-trichloroethanol using activating agents like DCC (dicyclohexylcarbodiimide) .

Example Reaction :

R-NH₂ + ClCO-OCH₂CCl₃ → R-NH-CO-OCH₂CCl₃ + HCl  

This method is scalable and compatible with diverse substrates, as demonstrated in β-turn mimetic library synthesis .

Q. Advanced: What experimental challenges arise in [3+2] dipolar cycloadditions involving Troc-protected intermediates, and how are they addressed?

Answer:
Challenges :

  • Steric Hindrance : Bulky Troc groups may slow reaction kinetics.
  • Ultrasound Optimization : highlights the use of ultrasound to enhance reaction rates in LiF-mediated cycloadditions, but inconsistent cavitation effects can lead to variable yields.
  • Byproduct Formation : Competing pathways (e.g., dimerization) may occur.

Solutions :

  • Precise Temperature Control : Maintain 0–25°C to balance reactivity and selectivity.
  • Real-Time Monitoring : Use TLC or inline IR to track reaction progress.
  • Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) isolates the desired product .

Q. Advanced: How do researchers resolve contradictions in Troc deprotection conditions across literature reports?

Answer:
Deprotection conditions vary based on substrate sensitivity:

Method Conditions Yield Reference
Zn/HOAc25°C, 1–3 h>90%
Zn/THF-H₂O (pH 4.2)25°C, 4 h97%
Zn/MeOH (heated)Reflux, 30 min85%

Key Considerations :

  • pH Sensitivity : Lower pH (e.g., HOAc) accelerates cleavage but may degrade acid-labile substrates.
  • Substrate Stability : Heat-sensitive compounds require room-temperature methods.
  • Competing Reactions : Ensure Zn does not reduce other functional groups (e.g., alkenes).

Q. Advanced: What analytical strategies validate successful Troc deprotection and carbamate integrity?

Answer:

NMR Spectroscopy :

  • ¹H NMR : Disappearance of Troc signals (δ 4.5–4.7 ppm, -OCH₂CCl₃).
  • ¹³C NMR : Loss of CCl₃ (δ 95–100 ppm).

Mass Spectrometry : Observe mass loss corresponding to Troc group (Δm/z = 163).

Chromatography : HPLC or GC-MS monitors purity post-deprotection.

Case Study : In , debenzylation and Troc cleavage were confirmed via LC-MS and comparative NMR to ensure >95% purity .

Q. Advanced: How does the Troc group’s electronic nature influence its stability in radical or electrophilic environments?

Answer:
The electron-withdrawing CCl₃ group stabilizes the ester/carbamate via:

  • Inductive Effects : Polarizes the C-O bond, enhancing resistance to nucleophilic attack.
  • Radical Stability : The trichloroethyl moiety can participate in radical-mediated deprotection (e.g., Zn-mediated single-electron transfer).

Caution : Strong electrophiles (e.g., Br₂) may halogenate the Troc group, necessitating inert reaction conditions .

Q. Basic: What safety precautions are critical when handling 2,2,2-trichloroethyl chloroformate (Troc-Cl)?

Answer:

  • Ventilation : Use fume hoods due to lachrymatory and toxic fumes.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Neutralization : Quench excess Troc-Cl with chilled NaHCO₃ solution.
  • Storage : Keep under anhydrous conditions at 2–8°C to prevent hydrolysis .

Q. Advanced: What synthetic alternatives exist for Troc in carbamate protection, and how do they compare?

Answer:

Protecting Group Cleavage Conditions Stability Use Case
TrocZn/HOAcAcid/base stablePeptides, antibiotics
Boc (tert-butyl)TFAAcid-labileSolid-phase synthesis
FmocPiperidineBase-labileSPF peptide synthesis
AllocPd(0)/PhSiH₃Orthogonal to Troc/BocCombinatorial libraries

Troc is preferred for orthogonal protection in multi-step syntheses requiring acidic or basic steps .

Q. Advanced: How are computational methods used to predict Troc group stability in novel substrates?

Answer:

  • DFT Calculations : Model transition states for deprotection to optimize conditions.
  • Molecular Dynamics : Simulate steric effects in cycloaddition reactions involving Troc-protected intermediates.
  • Machine Learning : Train models on reaction databases to predict yields under varied conditions .

Q. Basic: What is the industrial relevance of Troc-protected intermediates beyond academic research?

Answer:
Troc derivatives are pivotal in pharmaceutical synthesis (e.g., cephalosporins, prostaglandins) due to their scalability and compatibility with industrial purification methods like crystallization .

Properties

IUPAC Name

2,2,2-trichloroethyl N-[(1E)-buta-1,3-dienyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NO2/c1-2-3-4-11-6(12)13-5-7(8,9)10/h2-4H,1,5H2,(H,11,12)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERUESRQTJURBD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CNC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/NC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502080
Record name 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77627-82-8
Record name 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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